molecular formula C19H21N5O2 B2844977 8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 393821-17-5

8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2844977
CAS No.: 393821-17-5
M. Wt: 351.41
InChI Key: QPAZDBLSPLVXKS-UHFFFAOYSA-N
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Description

The compound “8-[1-(3-Methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound . It is a pyrazole derivative , which is a class of organic compounds characterized by a five-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Anticancer and Antidiabetic Applications

Research on related spiro compounds, such as those involving spirothiazolidines and spirothiazolopyridinones, has demonstrated promising anticancer and antidiabetic activities. For example, compounds synthesized through reactions involving similar spiro frameworks showed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds exhibited higher therapeutic indices as inhibitors of alpha-amylase and alpha-glucosidase, suggesting potential for antidiabetic applications (Flefel et al., 2019).

Nonlinear Optical Properties

Spiro compounds, including 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, have been investigated for their nonlinear optical properties, which are essential for applications in optical devices like frequency doublers for laser diodes. These studies involve material purification, single crystal growth, characterization, and the demonstration of second harmonic generation, indicating their suitability for nonlinear optical device applications (Kagawa et al., 1994).

Synthesis of N-Heterocycles

Spirocyclic compounds serve as versatile precursors in the synthesis of a wide range of N-heterocycles, which are valuable in pharmaceutical chemistry for their biological activities. Techniques leveraging spirocyclic frameworks have facilitated the creation of novel diazaspiro-[4.5]decane, pyrazolo[4,3-d][1,2]-diazepine, and imidazo[3,2,1ij][1,8]naphthyridine derivatives, among others. These compounds have been evaluated for their potential biological activities, showcasing the synthetic utility of spirocyclic compounds in medicinal chemistry (El-Saghier et al., 2010).

Phase Equilibria Studies

The study of phase equilibria involving spirocyclic compounds like 1,4-dioxaspiro[4.5]decane-2-methanol, also referred to as "protected glycerol," in sustainable solvents such as ionic liquids has provided insights into solubility behaviors and intermolecular interactions. These findings are vital for designing alternative reactions and processes in green chemistry, including telomerization reactions and extraction/separation processes (Melo et al., 2012).

Properties

IUPAC Name

8-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-3-2-4-15(11-14)24-18-16(12-22-24)17(20-13-21-18)23-7-5-19(6-8-23)25-9-10-26-19/h2-4,11-13H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAZDBLSPLVXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 3
8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
8-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

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